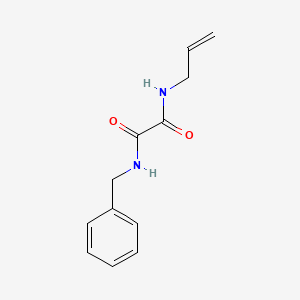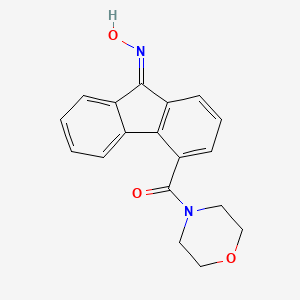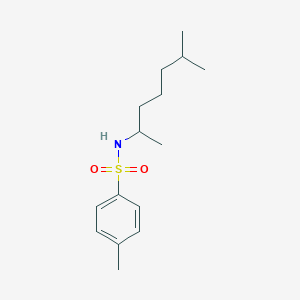![molecular formula C19H15Cl2NO3S B5917940 N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide](/img/structure/B5917940.png)
N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide, also known as BPS, is a sulfonamide compound that has been widely used in scientific research. BPS is a potent inhibitor of carbonic anhydrase (CA), an enzyme that catalyzes the reversible hydration of carbon dioxide. The inhibition of CA by BPS has been shown to have important applications in various fields of science, including biochemistry, pharmacology, and medicinal chemistry.
作用机制
N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide inhibits CA by binding to the active site of the enzyme and blocking its catalytic activity. The inhibition of CA by this compound leads to a decrease in the production of bicarbonate ions, which are essential for maintaining acid-base balance in the body. The decrease in bicarbonate ions can have a wide range of physiological effects, depending on the specific tissue or organ affected.
Biochemical and Physiological Effects:
The inhibition of CA by this compound has been shown to have a wide range of biochemical and physiological effects. In the brain, the inhibition of CA by this compound has been shown to have anticonvulsant and neuroprotective effects. In the eye, the inhibition of CA by this compound has been shown to reduce intraocular pressure and improve ocular blood flow, making it a potential treatment for glaucoma. In the digestive system, the inhibition of CA by this compound has been shown to reduce acid secretion and improve gastric motility, making it a potential treatment for acid-related disorders.
实验室实验的优点和局限性
N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide has several advantages as a tool compound for scientific research. It is a potent and selective inhibitor of CA, making it a valuable tool for studying the role of CA in various biological processes. This compound is also relatively easy to synthesize and can be easily scaled up for large-scale production. However, this compound also has some limitations as a tool compound. It is a relatively hydrophobic compound and can be difficult to solubilize in aqueous solutions. Additionally, the inhibition of CA by this compound can have pleiotropic effects, making it difficult to interpret the results of experiments.
未来方向
There are several future directions for the use of N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide in scientific research. One potential application is in the treatment of cancer. CA has been shown to be overexpressed in many types of cancer, and the inhibition of CA by this compound has been shown to have antitumor effects. Another potential application is in the treatment of metabolic disorders. CA is involved in the regulation of glucose and lipid metabolism, and the inhibition of CA by this compound has been shown to improve insulin sensitivity and reduce the risk of metabolic disorders. Finally, the development of new CA inhibitors based on the structure of this compound could lead to the discovery of new drugs for the treatment of various diseases.
合成方法
N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 4-hydroxybenzyl alcohol in the presence of a base. The resulting intermediate is then treated with an amine, such as aniline, to form the final product. The synthesis of this compound is a relatively straightforward process and can be easily scaled up for large-scale production.
科学研究应用
N-[4-(benzyloxy)phenyl]-2,5-dichlorobenzenesulfonamide has been extensively used as a tool compound in scientific research to study the role of CA in various biological processes. CA is involved in a wide range of physiological processes, including acid-base balance, respiration, and ion transport. The inhibition of CA by this compound has been shown to have important applications in the treatment of various diseases, including glaucoma, epilepsy, and cancer.
属性
IUPAC Name |
2,5-dichloro-N-(4-phenylmethoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO3S/c20-15-6-11-18(21)19(12-15)26(23,24)22-16-7-9-17(10-8-16)25-13-14-4-2-1-3-5-14/h1-12,22H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVMEKUFDYCDEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-{5-bromo-2-[(2-chlorobenzoyl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B5917864.png)

![2,5-bis(4-methylphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5917870.png)


![5-[(5-bromo-3-tert-butyl-2-hydroxybenzylidene)amino]-2,3-dihydro-1,4-phthalazinedione](/img/structure/B5917889.png)
![1-benzyl-4-[(3-methyl-2-thienyl)methyl]piperazine](/img/structure/B5917899.png)



![1-(4-fluorophenyl)-5-{[5-(1-piperidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917933.png)
![[(benzylamino)methylene]malononitrile](/img/structure/B5917941.png)
![1-[(4-methylphenyl)sulfonyl]-4-nitro-1H-pyrazole](/img/structure/B5917944.png)
